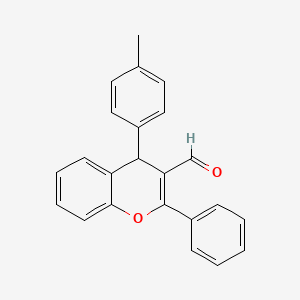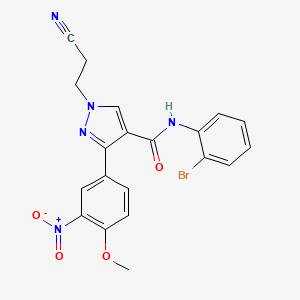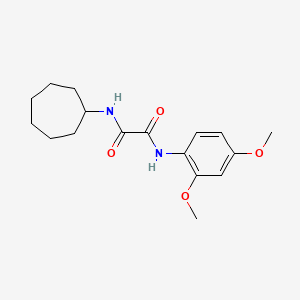
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde, also known as MPPC, is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde is not fully understood. However, it has been proposed that 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde is its potential as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde in various disease models.
Orientations Futures
There are several future directions for the study of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde. One direction is to further investigate the mechanism of action of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde, particularly its effects on various signaling pathways and enzymes. Another direction is to explore the potential of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde as a drug candidate for the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis method of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde and to develop more efficient methods for its purification and characterization.
Méthodes De Synthèse
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-methylbenzaldehyde and benzaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to form 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde. The Knoevenagel reaction involves the reaction between 4-methylbenzaldehyde and malonic acid in the presence of a base catalyst, such as piperidine or pyridine, to form 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde.
Applications De Recherche Scientifique
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O2/c1-16-11-13-17(14-12-16)22-19-9-5-6-10-21(19)25-23(20(22)15-24)18-7-3-2-4-8-18/h2-15,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMQJLCBQVDPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)
![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)

![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)